molecular formula C6H8N2O2 B178026 2,5-Diazabicyclo[2.2.2]octane-3,6-dione CAS No. 1004-98-4

2,5-Diazabicyclo[2.2.2]octane-3,6-dione

Cat. No. B178026
CAS RN: 1004-98-4
M. Wt: 140.14 g/mol
InChI Key: PPSCFPAFAMAAHE-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[2.2.2]octane-3,6-dione is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 .


Synthesis Analysis

The synthesis of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione involves the resolution of enantiomers via diastereomeric salts with a chiral amine . The absolute configuration of the compound was established by decarboxylation and transformation into the parent dilactam .


Molecular Structure Analysis

The molecular structure of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione has been determined . The compound has a bicyclic structure with two nitrogen atoms and two carbonyl groups .


Chemical Reactions Analysis

The compound undergoes selective methanolysis, which is a key step in a synthetic procedure leading to 4-amino-6-oxo-2-piperidinecarboxylate systems . This reaction seems to be primarily governed by steric hindrance caused by the substituents at the 1- and 4-bridgehead positions of the dione .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 140.14 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The compound has a topological polar surface area of 58.2 Ų .

Scientific Research Applications

  • Organic Chemistry

    • DABCO is frequently used as a base, catalyst, and reagent in organic chemistry .
    • It’s used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions .
    • DABCO shows the properties of an uncharged supernucleophile, which enables its use as a catalyst of a series of organic reactions .
  • Rotational Dynamics

    • DABCO is used in the study of rotational dynamics in isomorphous halogen-bonded co-crystals .
    • The rotational dynamics of DABCO in these co-crystals follow a six-fold potential energy surface with three lowest energy minima .
    • The activation energy of these co-crystals is among the lowest reported in the field of amphidynamic crystals .
  • Fluorescence Microscopy

    • DABCO is used in mounting samples for fluorescence microscopy .
    • It acts as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes .
  • Dye Lasers

    • DABCO finds use in dye lasers .
    • It’s used as an anti-fade reagent that scavenges free radicals due to flurochrome excitation of fluorochromes .
  • Polyurethane Catalyst

    • DABCO is used as a polyurethane catalyst .
    • It’s used as a complexing ligand and lewis base .
  • Balis-Hillman Reaction Catalyst

    • DABCO is used as a Balis-Hillman reaction catalyst .
    • It’s used as a complexing ligand and lewis base .
  • Synthesis of Functional Groups

    • DABCO is used in the synthesis of functional groups like isothiocyanate, amide, and ester .
    • It’s used in various reactions such as cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement .
  • Preparation of 1,4-Disubstituted Piperazines

    • DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines .
    • Some derivatives of DABCO are also widely used as reagents .
  • Source of SO2

    • 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO) can serve as a source of SO2 .
  • Electrophilic Fluorinating Agent

    • 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis (tetrafluoroborate) (Selectfluor) is an electrophilic fluorinating agent derived from DABCO .
  • Nucleophilic Catalyst

    • DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .
  • Lewis Base

    • DABCO is used as a Lewis base . It’s an unhindered amine, making it a strong ligand and Lewis base .
  • Synthesis of Isothiocyanate, Amide, and Ester

    • DABCO is used in the synthesis of functional groups like isothiocyanate, amide, and ester .
    • It’s used in various reactions such as cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement .
  • Catalyst for Morita–Baylis–Hillman and Knoevenagel Reactions

    • DABCO is frequently used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions .
    • It shows the properties of an uncharged supernucleophile, which enables its use as a catalyst of a series of organic reactions .
  • Preparation of 1,4-Disubstituted Piperazines

    • DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines .
    • Some derivatives of DABCO are also widely used as reagents .
  • Source of SO2

    • 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO) can serve as a source of SO2 .
  • Electrophilic Fluorinating Agent

    • 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis (tetrafluoroborate) (Selectfluor) is an electrophilic fluorinating agent derived from DABCO .
  • Lewis Base

    • As an unhindered amine, DABCO is a strong ligand and Lewis base .

Future Directions

The transformation of 2,5-diazabicyclo[2.2.2]octane-containing PIAs into a distinct class of pentacyclic compounds remains an area of active research . The synthesis and study of this compound and its derivatives could lead to the development of new biologically active natural products .

properties

IUPAC Name

2,5-diazabicyclo[2.2.2]octane-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-1-2-4(8-5)6(10)7-3/h3-4H,1-2H2,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSCFPAFAMAAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511521
Record name 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diazabicyclo[2.2.2]octane-3,6-dione

CAS RN

1004-98-4
Record name 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Reactant of Route 2
2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Reactant of Route 3
2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Reactant of Route 4
2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Reactant of Route 5
2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Reactant of Route 6
2,5-Diazabicyclo[2.2.2]octane-3,6-dione

Citations

For This Compound
46
Citations
KA Lyssenko, DA Lenev, RG Kostyanovsky - Tetrahedron, 2002 - Elsevier
Synthesis of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters, as functionalized building blocks for supramolecular chemistry, is …
Number of citations: 38 www.sciencedirect.com
MJ Brienne, J Gabard, M Leclercq, JM Lehn… - Tetrahedron letters, 1994 - Elsevier
The chiral bicyclic bis-lactam 1 has been resolved and the crystal structures of the racemate (±)-1 and of enantiomerically pure (−)-1 have been determined. They show that the chiral …
Number of citations: 74 www.sciencedirect.com
RG Kostyanovsky, YI El'natanov, ON Krutius… - Mendeleev …, 1999 - Elsevier
Parent 3,7-diazabicyclo[3.3.0]octane-2,6-dione 5, the corresponding 1,5-dicarboxylic acid 4 and esters 3 have been synthesized for the first time; NMR spectra of the compounds were …
Number of citations: 1 www.sciencedirect.com
C Wittig, D Schepmann, M Soeberdt… - Organic & …, 2017 - pubs.rsc.org
It has been postulated that the KOR affinity depends on the dihedral angle of the ethylenediamine pharmacophore. Herein, 2,5-diazabicyclooctanes bearing a pyrrolidino moiety in the 7-…
Number of citations: 11 pubs.rsc.org
BMP Verbist, WJ Smets, WM De Borggraeve… - Tetrahedron letters, 2004 - Elsevier
The selective methanolysis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione systems is a key step in a synthetic procedure leading to 4-amino-6-oxo-2-piperidinecarboxylate systems. This …
Number of citations: 6 www.sciencedirect.com
R Holl, M Dykstra, M Schneiders… - Australian journal of …, 2008 - CSIRO Publishing
Starting with (S)-aspartate, methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate 10 was synthesized in a four-step synthesis. Deprotonation of 10 and subsequent …
Number of citations: 12 www.publish.csiro.au
RG Kostyanovsky, KA Lyssenko… - Mendeleev …, 1999 - pubs.rsc.org
Chirality-directed co-crystallization of different configurationally opposite dialkyl 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1, Page 1 Mendeleev Communications Electronic Version, Issue 4, 1999 (pp. 129–170) …
Number of citations: 3 pubs.rsc.org
RG Kostyanovsky, YI El'natanov, ON Krutius… - Mendeleev …, 1999 - pubs.rsc.org
Title dilactam diacid 1 has been synthesised and resolved into enantiomers via diastereomeric salts 2 with a chiral amine; the absolute configuration of (1R,4R)-(–)-1 was established by …
Number of citations: 1 pubs.rsc.org
Q Li, A Fu, M Wei, Y Xiao, J Yin, J Huang, XN Li… - Organic …, 2022 - ACS Publications
Four emestrin hybrid polymers, asperemestrins A–D (1–4, respectively), were isolated from the fungus Aspergillus nidulans. Asperemestrins A–C are the first examples of emestrin–…
Number of citations: 3 pubs.acs.org
FA Al-Obeidi, BJM Micheli, M Barfield, AB Padias… - …, 1999 - ACS Publications
Presented here are the syntheses of bicyclodilactams as precursors of polymeric lactams. A new preparation for the 2,5-diazabicyclo[2.2.2]octa-3,6-dione was developed. The four …
Number of citations: 5 pubs.acs.org

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